Cas no 54757-58-3 (2,4,6,8-Nonatetraenamide,9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-)

2,4,6,8-Nonatetraenamide,9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- structure
54757-58-3 structure
Product Name:2,4,6,8-Nonatetraenamide,9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-
CAS No:54757-58-3
MF:C21H27NO2
MW:325.444586038589
CID:375470
PubChem ID:6440061
Update Time:2025-04-19

2,4,6,8-Nonatetraenamide,9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4,6,8-Nonatetraenamide,9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-
    • (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide
    • 54757-58-3
    • SCHEMBL10754130
    • 2,4,6,8-Nonatetraenamide, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-
    • 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide
    • Inchi: 1S/C21H27NO2/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H2,22,23)/b9-7+,11-10+,14-8+,15-12+
    • InChI Key: GFGQUYGAMQMBSY-AQFIFDHZSA-N
    • SMILES: O(C)C1C=C(C)C(/C=C/C(=C/C=C/C(=C/C(N)=O)/C)/C)=C(C)C=1C

Computed Properties

  • Exact Mass: 325.20431
  • Monoisotopic Mass: 325.204179
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 5.5

Experimental Properties

  • Density: 1.028
  • Boiling Point: 543.1°C at 760 mmHg
  • Flash Point: 210.7°C
  • Refractive Index: 1.569
  • PSA: 52.32
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